Betaine-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

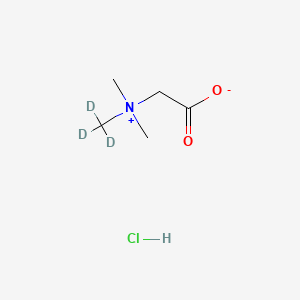

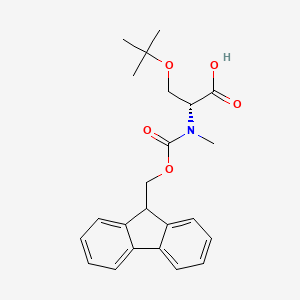

Betaine-d3 Hydrochloride is a deuterated form of Betaine hydrochloride . It is a naturally occurring compound found in various foods including beets, spinach, and whole grains . It is also a common dietary supplement used for a variety of health benefits, including improved digestion, liver function, and cardiovascular health . The chemical formula of Betaine-d3 Hydrochloride is C5H11D3NO2·HCl .

Synthesis Analysis

Betaine can be produced by chemical synthesis or by relatively expensive isolation from sugarbeets or byproducts of beet processing . A new procedure for the isolation and determination of betaine from two different varieties of B. vulgaris (red and gold) has been presented. For betaine extraction, an accelerated solvent extraction (ASE) was coupled with solid-phase extraction .Molecular Structure Analysis

Betaine is a trimethylated derivative of the amino acid glycine . Its chemical structural formula in 2D and 3D forms is represented in Figure 1 . The chemical formula of Betaine-d3 Hydrochloride is C5H11D3NO2·HCl .Chemical Reactions Analysis

Twenty microliters of derivatizing solution (100 mM 2-bromo-2′-acetonaphthone in NMP-silica cleaned) was added and the suspension was shaken for 20 min at room temperature and centrifuged (3 min, 13,000 g) .Physical And Chemical Properties Analysis

Betaine is an organic molecule and its structure is that of the amino acid glycine, with the difference being that the amino group is trimethylated . The ability to provide methyl of betaine is 1.2 times as strong as that of choline chloride, and 3.8 times as strong as that of methionine with a very significant feed efficiency .Aplicaciones Científicas De Investigación

Internal Standard for Analytical Methods

Betaine-d3 Hydrochloride serves as a stable isotopic internal standard for the analysis of Betaine hydrochloride in biological samples. This is crucial for developing new analytical methods for the detection and quantification of Betaine hydrochloride in various matrices .

Homocysteine Metabolism Studies

Research has shown that Betaine influences plasma concentrations of homocysteine and other related compounds. Betaine-d3 Hydrochloride can be used to study these effects in a controlled manner, providing insights into cardiovascular health and cholesterol management .

Microbial Fermentation Performance

Betaine supplementation can improve the performance of microbial strains used for the fermentation of various compounds such as lactate, ethanol, lysine, pyruvate, and vitamin B12. Betaine-d3 Hydrochloride can be used to investigate its role as a stress protectant or methyl donor during these processes .

Anti-Inflammatory Effects

Betaine has been associated with significant anti-inflammatory effects. Using Betaine-d3 Hydrochloride in research could help further understand its potential application in treating or ameliorating symptoms of various human inflammatory diseases .

Digestive Health Improvement

While not directly an application of Betaine-d3 Hydrochloride, its parent compound, Betaine hydrochloride, is known to support digestive health and nutrient absorption. Research into Betaine-d3 Hydrochloride could provide further insights into these benefits .

Nutritional Studies and Dietary Supplements

Betaine is a crucial methyl donor that restores methionine homeostasis in cells. Studying Betaine-d3 Hydrochloride could contribute to understanding the biological and beneficial effects of dietary betaine supplements .

Mecanismo De Acción

Target of Action

Betaine, also known as trimethylglycine, is a naturally occurring choline derivative . Its primary targets are homocysteine and betaine-homocysteine methyltransferase (BHMT) . BHMT is an enzyme mainly expressed in the liver and kidneys . Homocysteine is an amino acid that, when elevated, can lead to health problems .

Mode of Action

Betaine acts as a methyl group donor in the normal metabolic cycle of methionine . It transfers a methyl group via the enzyme BHMT, converting homocysteine back into methionine and dimethylglycine (DMG) . This process helps to detoxify homocysteine and increase serum methionine levels .

Biochemical Pathways

Betaine plays a pivotal role in the methionine cycle . It donates a methyl group to homocysteine to form N,N-dimethylglycine and L-methionine via the enzyme BHMT .

Pharmacokinetics

Betaine is absorbed from the duodenal enterocytes into circulation and maintained between 20 and 70 µmol L −1 with a median plasma concentration of 27.8 µmol L −1 . It is carried to the liver and kidneys where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

Betaine reduces plasma homocysteine levels in patients with homocystinuria . It has been used for more than 30 years in pyridoxine non-responsive cystathionine beta-synthase (pnrCBS) and cobalamin C (cblC) deficiencies to lower the hyperhomocysteinemia . Moreover, increasing betaine up to 250 mg/kg/d could benefit cblC patients through the increase of methionine and SAM concentrations .

Action Environment

Betaine is a universal stress-protectant strategy employed by most microorganisms against drought, osmotic, and temperature stress . It acts as an osmolyte and confers protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . By regulating the surface tension of water, it aids in water retention and thereby maintains cellular volume .

Direcciones Futuras

Betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and Alzheimer’s disease . Due to its low cost, high tolerability, and efficacy, betaine is suggested as a promising therapeutic for clinical use to treat these diseases as well as other liver-/non-liver-related diseases and conditions .

Propiedades

IUPAC Name |

2-[dimethyl(trideuteriomethyl)azaniumyl]acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPSCVCBEOCPJZ-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C)(C)CC(=O)[O-].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747142 |

Source

|

| Record name | {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219349-47-9 |

Source

|

| Record name | {Dimethyl[(~2~H_3_)methyl]azaniumyl}acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)

![(1H-Pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B572507.png)

![3-Hydroxy-2-[3-hydroxy-4-(pyrrolidin-1-yl)phenyl]-6,7-dimethylchromen-4-one](/img/structure/B572509.png)

![2-(Trimethylsilyl)benzo[b]thiophen-7-ylboronic acid](/img/structure/B572516.png)